Structural Determinant for KDM4D Inhibitor Potency vs. Isomeric Scaffolds
The 2-(aryl(pyrrolidine-1-yl)methyl)phenol scaffold, which includes the 5-amino-2-(pyrrolidin-1-ylmethyl)phenyl substructure, has been validated as a productive chemotype for KDM4D inhibition. The lead compound 24s from this series achieved an IC₅₀ of 0.023 ± 0.004 µM against KDM4D, with >1500-fold selectivity over KDM4A [1]. In contrast, a related 4,6-diarylquinoxaline-based series lacking the precise amino-pyrrolidine-phenol geometry showed significantly weaker KDM4D inhibition (compound 33a IC₅₀ = 0.62 µM) [2].
| Evidence Dimension | KDM4D inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 0.023 ± 0.004 µM (compound 24s, which contains the 2-(aryl(pyrrolidine-1-yl)methyl)phenol scaffold class) |
| Comparator Or Baseline | Compound 33a (4,6-diarylquinoxaline scaffold): IC₅₀ = 0.62 µM |
| Quantified Difference | ~27-fold greater potency for the pyrrolidine-phenol chemotype class |
| Conditions | AlphaLisa-based screening; in vitro enzymatic assay |
Why This Matters
Procurement of the 5-amino-2-(pyrrolidin-1-ylmethyl)phenol building block enables access to a scaffold class validated for sub-100 nM KDM4D inhibition, which is not achievable with positional isomers that disrupt the required pharmacophore geometry.
- [1] Fang Z, Liu Y, Zhang R, et al. Discovery of a potent and selective inhibitor of histone lysine demethylase KDM4D. Eur J Med Chem. 2021;223:113662. doi:10.1016/j.ejmech.2021.113662 View Source
- [2] Ni D, et al. Design, synthesis and biological evaluation of 4,6-diarylquinoxaline-based KDM4D inhibitors. Bioorg Med Chem. 2024. PMID: 39454559 View Source
